molecular formula C17H14O4 B3041229 6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 263365-05-5

6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B3041229
CAS No.: 263365-05-5
M. Wt: 282.29 g/mol
InChI Key: PBZOEMVWHYQVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of organic compounds with a wide range of biological activities. This particular compound is characterized by the presence of a hydroxy group at the 6th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 4th position on the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture under reflux conditions. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one.

    Reduction: Formation of 6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chroman-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound can modulate oxidative stress pathways, inhibit inflammatory mediators, and interfere with microbial cell wall synthesis, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the methyl group at the 4th position.

    6-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the methyl group at the 4th position.

    6-hydroxy-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one: Has a hydroxy group instead of a methoxy group at the 3rd position.

Uniqueness

6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the methyl substitution, enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOEMVWHYQVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187053
Record name 6-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263365-05-5
Record name 6-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263365-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.